molecular formula C16H17N3O2S B2909738 ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 672950-50-4

ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No.: B2909738
CAS No.: 672950-50-4
M. Wt: 315.39
InChI Key: LJMDLEGZNAGUAR-UHFFFAOYSA-N
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Description

Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS: 919107-57-6) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₃O₂S and a molecular weight of 315.39 g/mol . Structurally, it features a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 1H-pyrrol-1-yl group at position 3, and an ethyl carbamate moiety at position 2. This compound is part of a broader class of thienopyridines, which are known for their diverse pharmacological and synthetic applications, including antiviral, anticancer, and antimicrobial activities .

The carbamate group (–OCONH–) distinguishes it from esters or amides, offering unique stability and reactivity. It is commercially available with ≥95% purity and is utilized in research as a precursor for further functionalization .

Properties

IUPAC Name

ethyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-4-21-16(20)18-15-13(19-7-5-6-8-19)12-10(2)9-11(3)17-14(12)22-15/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMDLEGZNAGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)N=C(C=C2C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit structural diversity due to variations in substituents and functional groups. Below is a detailed comparison of the target compound with key analogs:

Structural Analogs and Substituent Effects

Compound Name (CAS) Molecular Formula Substituents Key Features
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (919107-57-6) C₁₆H₁₇N₃O₂S – Ethyl carbamate (position 2)
– 1H-pyrrol-1-yl (position 3)
– Methyl (positions 4, 6)
Carbamate group enhances hydrolytic stability compared to esters. Pyrrole ring may enhance π-π stacking in biological targets .
Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (644990-48-7) C₁₅H₁₅N₃O₂S – Methyl ester (position 2)
– 1H-pyrrol-1-yl (position 3)
– Methyl (positions 4, 6)
Ester group (IR: ~1730 cm⁻¹ for C=O) offers higher reactivity than carbamates. Used as an intermediate in heterocyclic synthesis .
Diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate C₂₂H₂₂N₂O₄S – Ethyl ester (positions 2, 5)
– Amino (position 3)
– Styryl (position 4)
Amino group enables further derivatization (e.g., cyclization to pyrimidines). Styryl substituent enhances π-conjugation .
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) C₂₀H₁₇BrN₂O₃S – Ethyl ester (position 2)
– 5-Bromobenzofuran (position 6)
– Amino (position 3)
Bromobenzofuran increases steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Physicochemical and Spectral Properties

  • Carbamate vs. Ester : The carbamate C=O in the target compound absorbs at ~1700 cm⁻¹ in IR, distinct from esters (~1730 cm⁻¹) .
  • Pyrrol-1-yl Group : The pyrrole ring contributes to UV-Vis absorption at ~300–350 nm, common in aromatic heterocycles .
  • Solubility : Methyl/ethyl esters generally exhibit higher lipophilicity than carbamates, impacting bioavailability .

Biological Activity

Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS No. 919107-57-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of 315.39 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to disease pathways.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission and other physiological processes.

These interactions are facilitated by hydrogen bonding and hydrophobic interactions with target sites.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For example:

CompoundCell LineIC50 (μM)Reference
Ethyl N-[4,6-dimethyl...MDA-MB-231 (breast cancer)27.6
Thieno[2,3-d]pyrimidine DerivativesVarious43 - 87

These findings suggest that the compound could be developed further for therapeutic applications in oncology.

Case Studies

  • In Vivo Studies : A study involving a mouse model demonstrated that compounds structurally similar to ethyl N-[4,6-dimethyl... ] were effective in reducing exosome release from the brain, indicating a possible role in neurodegenerative diseases .
  • Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted on thieno[2,3-b]pyridine derivatives, revealing that modifications to the structure can significantly alter biological activity. This emphasizes the importance of further exploration into the pharmacodynamics of ethyl N-[4,6-dimethyl... ] .

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